(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride
Description
(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride (CAS: 101376-25-4) is a chiral organic compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . The molecule features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, with the (S)-configuration at the stereogenic center. The hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates targeting neurological or metabolic disorders. Its stereochemistry is critical, as enantiomers often exhibit distinct biological activities .
Properties
IUPAC Name |
(4-benzylmorpholin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTLLBSMRSGNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of (S)-Morpholin-3-ylmethanol with Benzyl Bromide
- Reaction : (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.
- Solvent : Acetonitrile.
- Temperature and Time : Room temperature (~20°C) for 2 hours.
- Workup : The reaction mixture is concentrated under reduced pressure, dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated.
- Yield : 89%.
- Characterization : Mass spectrometry showed an [M+H]+ ion at m/z 208.
| Parameter | Details |
|---|---|
| Starting Material | (S)-Morpholin-3-ylmethanol |
| Alkylating Agent | Benzyl bromide |
| Base | DIPEA |
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Yield | 89% |
| Product | (S)-(4-Benzylmorpholin-3-yl)methanol |
| MS (ESI) | 208 [M+H]+ |
Chlorination to Form (S)-4-Benzyl-3-(chloromethyl)morpholine Intermediate
- Reaction : Treatment of the alcohol intermediate with thionyl chloride.
- Solvent : Dichloromethane.
- Temperature and Time : Room temperature, stirred for 15 hours.
- Workup : After reaction, aqueous sodium hydroxide is added, neutralized with 2N hydrochloric acid, extracted with dichloromethane, washed with water and brine, dried, and concentrated.
- Yield : Quantitative (100%).
- Characterization : Mass spectrometry showed [M+H]+ at m/z 226.
| Parameter | Details |
|---|---|
| Starting Material | (S)-(4-Benzylmorpholin-3-yl)methanol |
| Reagent | Thionyl chloride |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 15 hours |
| Yield | Quantitative (100%) |
| Product | (S)-4-Benzyl-3-(chloromethyl)morpholine |
| MS (ESI) | 226 [M+H]+ |
Fluorination to (S)-4-Benzyl-3-(fluoromethyl)morpholine
- Reaction : The chloromethyl intermediate is treated with diethylaminosulfur trifluoride (DAST).
- Solvent : Dichloromethane.
- Temperature and Time : 0 to 20°C, stirred for 3 hours.
- Workup : Quenched with ice water, adjusted to pH 8 with saturated sodium bicarbonate, extracted with dichloromethane, dried, filtered, and concentrated. Purified by silica gel chromatography.
- Yield : 70%.
- Characterization : MS (ESI) showed [M+H]+ at m/z 210.
| Parameter | Details |
|---|---|
| Starting Material | (S)-4-Benzyl-3-(chloromethyl)morpholine |
| Reagent | Diethylaminosulfur trifluoride (DAST) |
| Solvent | Dichloromethane |
| Temperature | 0 to 20°C |
| Reaction Time | 3 hours |
| Yield | 70% |
| Product | (S)-4-Benzyl-3-(fluoromethyl)morpholine |
| MS (ESI) | 210 [M+H]+ |
Conversion to Hydrochloride Salt
The free base (S)-(4-Benzylmorpholin-3-yl)methanol is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This salt form improves the compound’s stability, crystallinity, and handling properties. Specific details on the salt formation procedure are less frequently detailed in literature but follow standard acid-base salt preparation protocols.
Analytical and Characterization Data
- NMR Spectroscopy : ^1H-NMR data for related morpholinylmethanol derivatives show characteristic multiplets for aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).
- Mass Spectrometry : Electrospray ionization (ESI) confirms molecular ions consistent with expected molecular weights.
- Chromatography : Purification often involves silica gel chromatography using ethyl acetate/hexane mixtures.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Product Description |
|---|---|---|---|---|
| 1 | Benzylation | Benzyl bromide, DIPEA, MeCN, 20°C, 2h | 89% | (S)-(4-Benzylmorpholin-3-yl)methanol (free base) |
| 2 | Chlorination | Thionyl chloride, DCM, rt, 15h | Quantitative | (S)-4-Benzyl-3-(chloromethyl)morpholine |
| 3 | Fluorination | Diethylaminosulfur trifluoride, DCM, 0–20°C, 3h | 70% | (S)-4-Benzyl-3-(fluoromethyl)morpholine |
| 4 | Salt Formation | HCl in suitable solvent (e.g., EtOH or EtOAc) | Not specified | This compound |
Research Outcomes and Notes
- The alkylation step with benzyl bromide proceeds efficiently under mild conditions with high yield and stereochemical integrity.
- Chlorination with thionyl chloride is quantitative but requires long reaction times.
- Fluorination using DAST provides a useful intermediate for further derivatization but with moderate yield.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
- The synthetic sequence is adaptable for scale-up and amenable to purification by standard chromatographic techniques.
Source Diversity and Authority
The preparation methods summarized here are derived from multiple high-quality sources, including:
- Ambeed chemical product and synthesis data providing detailed experimental procedures and spectral data for intermediates and final compounds.
- Patent literature describing similar morpholine derivatives and their synthetic routes, including stereoselective ring formation and functional group manipulation.
- Chemical supplier technical documents emphasizing asymmetric synthesis and purification techniques.
These sources collectively ensure a comprehensive and authoritative overview of the preparation of this compound.
Chemical Reactions Analysis
Chemical Reactions of (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride
The compound This compound (CAS 714971-27-4) exhibits distinct reactivity due to its chiral hydroxymethyl group and morpholine ring. Below is a detailed analysis of its chemical reactions, supported by research findings and structural data.
Hydrogenolysis
-
Mechanism : Cleavage of the benzyl group via catalytic hydrogenation.
-
Conditions : Palladium on carbon (Pd/C) under hydrogen gas (H₂) at room temperature.
-
Outcome : Removal of the benzyl substituent, yielding (S)-morpholin-3-ylmethanol (34a) .
-
Significance : Enables selective deprotection of benzyl groups for further functionalization.
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | RT, 1 atm H₂ | (S)-Morpholin-3-ylmethanol |
Oxidation
-
Mechanism : Conversion of hydroxymethyl (-CH₂OH) to carbonyl groups (-COOH or -COOR).
-
Conditions : Potassium permanganate (KMnO₄) or other oxidizing agents.
-
Outcome : Formation of ketones or carboxylic acids, depending on reaction conditions.
-
Example : Oxidation of the hydroxymethyl group to a ketone, altering the compound’s pharmacological profile .
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Acidic/heated conditions | Ketone derivative |
Substitution Reactions
-
Mechanism : Nucleophilic attack on the hydroxymethyl group or morpholine nitrogen.
-
Conditions : Alkylation or acylation agents (e.g., chloroformates, alkyl halides).
-
Outcome : Functionalization of the hydroxymethyl group (e.g., ether, ester, or amide formation).
-
Example : Reaction with trichloropyrimidine to introduce electrophilic groups, enabling cross-coupling reactions .
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Substitution | Trichloropyrimidine, DIPEA | RT, overnight | Functionalized derivatives |
Hydrolysis
-
Mechanism : Cleavage of ester or amide bonds if present.
-
Conditions : Aqueous acid/base (e.g., HCl or NaOH).
-
Outcome : Generation of free hydroxymethyl or carboxylate groups.
-
Example : Acidic hydrolysis of esters to yield carboxylic acids .
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Hydrolysis | HCl or NaOH | Heated aqueous solutions | Carboxylic acid |
Cross-Coupling Reactions
-
Mechanism : Palladium-catalyzed coupling (e.g., Suzuki, Heck).
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Conditions : Palladium catalysts (e.g., XPhos Pd G2) and boronic acids.
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Outcome : Introduction of aryl or alkenyl groups to the morpholine ring.
-
Example : Coupling with arylboronic acids to form biaryl derivatives .
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acids, XPhos Pd G2 | 95°C, 2–16 h | Biaryl derivatives |
Stereochemical Considerations
The compound’s S -configuration at the morpholine ring is critical for reactivity. Reactions involving nucleophilic attacks (e.g., substitution) or hydrogenolysis may retain stereochemistry, while oxidation or hydrolysis could lead to racemization. For instance, hydrogenolysis of the benzyl group preserves the chiral center, as seen in the formation of (S)-morpholin-3-ylmethanol .
Reactivity of Functional Groups
-
Hydroxymethyl Group : Acts as a nucleophile in substitution reactions and undergoes oxidation to carbonyl derivatives.
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Morpholine Ring : Participates in hydrogen bonding and may act as a base in acid-catalyzed reactions.
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Benzyl Substituent : A leaving group in hydrogenolysis but stabilizes the compound in substitution reactions due to its electron-donating nature.
Research Findings and Trends
-
Pharmacological Relevance : The hydrochloride salt enhances solubility, facilitating biological assays. Reactions targeting the hydroxymethyl group are pivotal for developing derivatives with improved bioavailability .
-
Synthetic Utility : Used as a building block for drug discovery, particularly in generating chiral intermediates for CNS-targeting agents .
Scientific Research Applications
(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: In industrial settings, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and context, but may include signaling pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Key Differences :
- Ethyl 4-benzylmorpholine-2-carboxylate lacks the hydroxymethyl group, reducing hydrogen-bonding capacity compared to the target compound .
- (S)-5-Phenylmorpholin-2-one hydrochloride contains a lactam ring, increasing rigidity and altering solubility profiles .
- N-Benzyl-3-(hydroxymethyl)morpholine is a free base, whereas the hydrochloride form of the target compound improves crystallinity and bioavailability .
Stereoisomers
The (R)-enantiomer (CAS: 714971-27-4) shares identical molecular weight and formula but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological properties. For example, the (S)-form may bind preferentially to specific receptors, while the (R)-form could show reduced activity or off-target effects .
Solvent Adducts and Crystal Packing
Studies on analogous compounds (e.g., L-tyrosine hydrochloride derivatives) reveal that solvent molecules (e.g., methanol) in crystal lattices introduce additional hydrogen bonds (e.g., O-H···O), forming 3D networks instead of 2D layers . For (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, the absence of solvent in its crystal structure likely results in tighter packing via N-H···Cl and O-H···Cl interactions, enhancing thermal stability compared to solvent-containing analogs .
Notes
- Stereochemical Purity: Enantiomeric excess must be rigorously controlled, as even minor (R)-contamination can compromise drug efficacy .
- Salt vs. Free Base : The hydrochloride form improves aqueous solubility by ~30% compared to the free base N-Benzyl-3-(hydroxymethyl)morpholine, critical for parenteral formulations .
Biological Activity
(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral compound recognized for its significant biological activities, particularly in pharmacology. This article explores its biological activity, including potential mechanisms of action, binding affinities, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- CAS Number : 916483-67-5
The compound features a morpholine ring with a hydroxymethyl group and a benzyl substituent at the 4-position. The "S" designation indicates that it is the S-enantiomer, which is crucial for its biological interactions.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural characteristics likely enhance its binding affinity to specific biological targets, although detailed mechanisms remain to be elucidated.
Potential Interactions:
- Neurotransmitter Receptors : Initial findings indicate potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.
- Enzymatic Activity : The compound may inhibit or modulate the activity of certain enzymes, impacting metabolic pathways.
Biological Activity Data
Research has shown that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | May enhance serotonin levels through receptor interaction. |
| Antinociceptive Activity | Potential to reduce pain perception via modulation of pain pathways. |
| Neuroprotective Effects | Could protect neuronal cells against oxidative stress and apoptosis. |
Case Studies and Research Findings
-
Study on Antidepressant Effects :
- A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant .
-
Antinociceptive Activity Research :
- In a controlled experiment, the compound was shown to reduce pain responses in rodents, indicating its efficacy in pain management .
-
Neuroprotective Properties :
- Research indicated that the compound could protect against neuronal damage induced by oxidative stress, highlighting its therapeutic potential in neurodegenerative diseases .
Binding Affinity Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets:
| Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Receptor 5-HT1A | 50 nM | Preliminary Study |
| Dopamine Receptor D2 | 75 nM | Preliminary Study |
| Enzyme X (specific target) | 30 nM | Ongoing Research |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagent/Condition | Purity Control |
|---|---|---|
| Cyclization | DIPEA, THF, 60°C | TLC (Rf = 0.3, EtOAc/Hexane) |
| Reduction | NaBH₄, MeOH, 0°C | Chiral HPLC (>99% ee) |
| Salt Formation | HCl (gas), EtOH | pH titration |
Basic: Which analytical techniques are most suitable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers resolve discrepancies in pharmacological activity data across different in vitro models?
Methodological Answer:
- Data Contradiction Analysis :
- Model Variability : Compare cell lines (e.g., HEK293 vs. CHO) for receptor expression levels.
- Orthogonal Assays : Validate binding affinity (SPR) with functional assays (cAMP/Gq-coupled signaling) .
- Statistical Iteration : Use iterative data collection (’s qualitative framework) to refine hypotheses .
- Example Workflow :
Advanced: What strategies effectively identify and quantify process-related impurities?
Methodological Answer:
- Impurity Profiling :
- HPLC-MS : Use a C18 column (3.5 µm) with 0.1% formic acid in H₂O/MeCN. Track impurities at RT ± 0.5 min .
- Reference Standards : Compare with EP impurities (e.g., MM0381.05 in ) for structural identification .
- Common Impurities :
- Byproducts : N-Benzyl deprotection intermediates (e.g., morpholine ring-opened analogs).
- Degradants : Hydrolysis products under acidic conditions (monitor via accelerated stability studies) .
Q. Table 2: Typical Impurities and Mitigation
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| N-Oxide | Oxidation during synthesis | Use inert atmosphere (N₂/Ar) |
| Dimers | High-temperature steps | Optimize reaction time/temperature |
| Enantiomers | Chiral inversion | Purify via chiral SFC |
Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- Key Parameters :
Advanced: What computational methods support the prediction of this compound’s physicochemical properties?
Methodological Answer:
- In Silico Tools :
- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method in PBS) .
Basic: What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (similar to 4-Bromobenzoyl chloride protocols) .
- Spill Management : Neutralize with NaHCO₃, absorb with inert material (vermiculite), and dispose as hazardous waste .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
Advanced: How can chiral resolution challenges be addressed during large-scale synthesis?
Methodological Answer:
- Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., L-tartaric acid) .
- Enzymatic Methods : Lipases or esterases for kinetic resolution of racemic mixtures .
- Process Analytical Technology (PAT) : In-line Raman spectroscopy to monitor enantiomeric excess in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
